3-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide is a synthetic organic compound that features a benzamide core with a chloro substituent at the 3-position and a hydroxy-naphthyl-propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the naphthyl-propyl intermediate.
Formation of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction.
Chlorination: The benzamide core is chlorinated at the 3-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The naphthyl-propyl intermediate is then coupled with the chlorinated benzamide under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrogenated benzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-[3-hydroxy-3-(phenyl)propyl]benzamide: Similar structure but with a phenyl group instead of a naphthyl group.
3-Chloro-N-[3-hydroxy-3-(pyridyl)propyl]benzamide: Contains a pyridyl group, offering different electronic properties.
Uniqueness
3-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide is unique due to the presence of the naphthyl group, which imparts distinct steric and electronic characteristics, potentially leading to unique biological activities and chemical reactivity.
Properties
IUPAC Name |
3-chloro-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c21-16-8-3-7-15(13-16)20(24)22-12-11-19(23)18-10-4-6-14-5-1-2-9-17(14)18/h1-10,13,19,23H,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIQVKWAFYNRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.